(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene
Overview
Description
(5S)-2-Methyl-5-(propan-2-yl)bicyclo[310]hex-2-ene is an organic compound with a unique bicyclic structure This compound is characterized by its bicyclo[310]hexane framework, which includes a cyclopropane ring fused to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of a suitably substituted hexene derivative. This reaction can be catalyzed by various reagents, including strong acids or bases, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenation reactions may involve reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5R)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene: A stereoisomer with similar structure but different spatial arrangement.
Bicyclo[3.1.0]hexane derivatives: Compounds with similar bicyclic frameworks but different substituents.
Uniqueness
(5S)-2-Methyl-5-(propan-2-yl)bicyclo[310]hex-2-ene is unique due to its specific stereochemistry and the presence of both methyl and isopropyl groups
Biological Activity
(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene, also known as alpha-thujene, is a bicyclic monoterpene with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on diverse research findings.
- Chemical Formula : C10H16
- Molecular Weight : 136.234 g/mol
- CAS Number : 3917-48-4
- IUPAC Name : this compound
The compound belongs to the class of bicyclic monoterpenoids, which are characterized by two fused rings. Its structure contributes to its reactivity and interaction with biological systems.
Biological Activity
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that alpha-thujene exhibits antimicrobial properties against various pathogens. For instance, studies have shown that it can disrupt bacterial membranes, leading to cell lysis and death. This effect is attributed to its ability to alter membrane permeability and integrity, which is crucial for maintaining cellular function .
2. Antioxidant Properties
Alpha-thujene has demonstrated significant antioxidant activity by reducing reactive oxygen species (ROS) production and enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase. This property suggests its potential in protecting cells from oxidative stress-related damage .
3. Anti-inflammatory Effects
The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This modulation can reduce inflammation in various models, indicating its potential therapeutic role in inflammatory diseases .
4. Antiproliferative Activity
Alpha-thujene has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including inducing apoptosis and cell cycle arrest. It influences signaling pathways related to cell growth and differentiation, making it a candidate for cancer therapy .
Research Findings
A summary of notable research findings on the biological activity of this compound is presented in the following table:
Case Studies
Several studies have focused on the applications of alpha-thujene in health and medicine:
- Antimicrobial Efficacy : A study evaluated the antibacterial effects of alpha-thujene against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones, indicating its potential as a natural preservative or therapeutic agent against infections.
- Cancer Research : In vitro studies demonstrated that alpha-thujene could induce apoptosis in human cancer cell lines through activation of caspase pathways, suggesting its role in cancer treatment strategies.
- Inflammation Models : Experimental models using alpha-thujene showed reduced levels of inflammatory markers in induced arthritis models, highlighting its therapeutic potential for inflammatory diseases.
Properties
CAS No. |
563-34-8 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(1S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4,7,9H,5-6H2,1-3H3/t9-,10-/m0/s1 |
InChI Key |
KQAZVFVOEIRWHN-UWVGGRQHSA-N |
SMILES |
CC1=CCC2(C1C2)C(C)C |
Isomeric SMILES |
CC1=CC[C@@]2([C@H]1C2)C(C)C |
Canonical SMILES |
CC1=CCC2(C1C2)C(C)C |
Key on ui other cas no. |
2867-05-2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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